molecular formula C25H14Br2 B070725 2,7-Dibromo-9,9'-spirobifluorene CAS No. 171408-84-7

2,7-Dibromo-9,9'-spirobifluorene

Cat. No.: B070725
CAS No.: 171408-84-7
M. Wt: 474.2 g/mol
InChI Key: UPJLZKCEPFAKSH-UHFFFAOYSA-N
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Preparation Methods

2,7-Dibromo-9,9’-spirobifluorene can be synthesized through several methods. One common synthetic route involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction mixture is then quenched with water, and the product is purified through recrystallization or column chromatography .

Properties

IUPAC Name

2',7'-dibromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJLZKCEPFAKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573926
Record name 2,7-Dibromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171408-84-7
Record name 2,7-Dibromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9'-spirobi[9H-fluorene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to a method similar to that of synthesis example 3, 2,7-dibromofluorenone (0.1 mol) and 2-biphenyl magnesium bromide are agitated in ether for 3 hr, followed by cooling to room temperature, further followed by slowly adding 50 ml of acetic acid. Ether is distilled away under reduced pressure, followed by adding thereto substantially 5 ml of HCl. Thereafter, the solution is refluxed for 1 hr, followed by filtering precipitate by suction, further followed by washing with water and recrystallizing with methanol. Thereby, 2,7-dibromo-9,9′-spirobifluorene is obtained (yield: 60%).
Name
2,7-dibromofluorenone
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
2-biphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key advantages of the described synthesis for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene?

A1: The research highlights several advantages of the synthetic procedure for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene:

  • High product yields: The synthesis leads to a high yield of the desired product, making it an efficient process [, ].
  • Easy purification: The product can be easily purified, simplifying the overall synthesis [, ].
  • Large-scale production: The procedure is scalable, allowing for the production of larger quantities of the compound [, ].

Q2: Why is the solubility of 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene important for its potential applications?

A2: The ether-protected 2,7-Dibromo-9,9′-spirobifluorene exhibits good solubility in organic solvents. This characteristic is crucial for applications like organic light-emitting diodes (OLEDs) because it enables the formation of thin films through solution processing techniques like spin-coating [, ]. This solubility facilitates the incorporation of the compound into various device architectures.

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